

Industrial Preparation of Bis(3-aminopropyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(3-aminopropyl)amine

Cat. No.: B123863

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3-aminopropyl)amine, also known as dipropylenetriamine (DPTA), is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals, epoxy curing agents, corrosion inhibitors, and as a building block in pharmaceutical manufacturing.[1][2] This technical guide provides an in-depth overview of the predominant industrial synthesis routes for **Bis(3-aminopropyl)amine**, focusing on the underlying chemistry, detailed experimental protocols, and critical process parameters. The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the manufacturing process of this important triamine.

Introduction

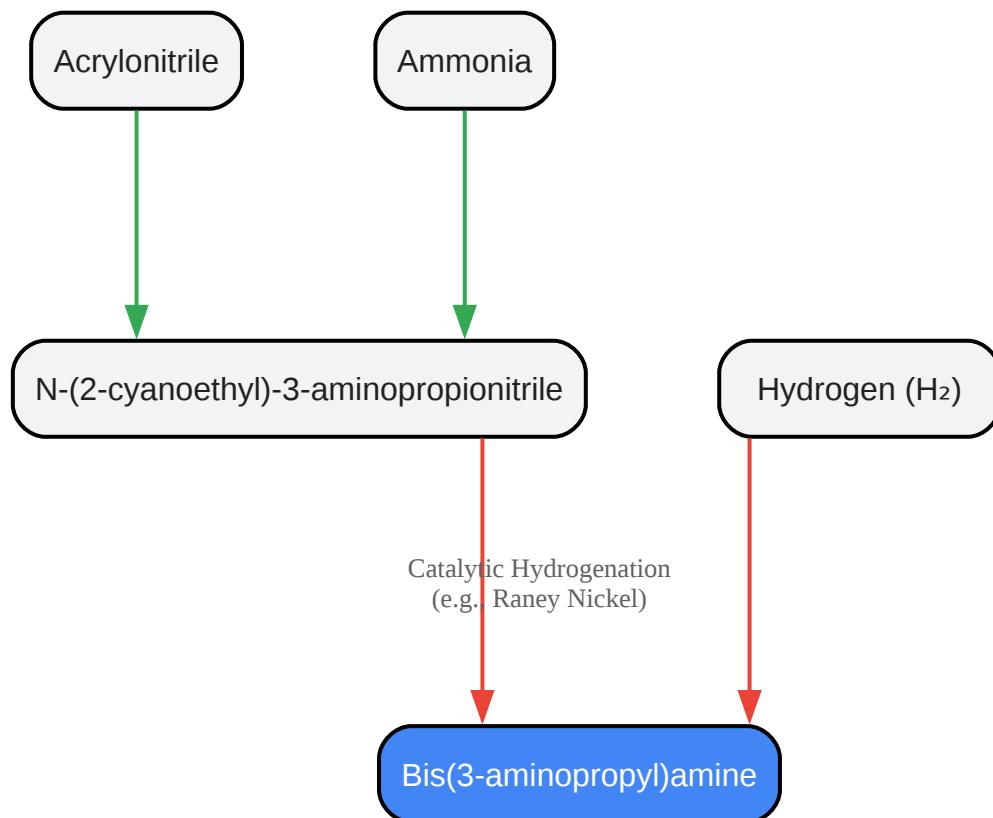
Bis(3-aminopropyl)amine (CAS No: 56-18-8) is a colorless to pale yellow liquid with a characteristic amine odor.[3][4] Its structure, featuring two primary amine groups and one secondary amine group, imparts a high degree of reactivity, making it a valuable precursor in a multitude of chemical syntheses. The industrial production of **Bis(3-aminopropyl)amine** is primarily dominated by two synthetic strategies: the sequential cyanoethylation and hydrogenation of ammonia with acrylonitrile, and the catalytic dimerization of 1,3-propylenediamine. This guide will focus on the more prevalent two-step acrylonitrile-based process, providing a detailed examination of each stage.

Synthesis Routes

The most common industrial method for producing **Bis(3-aminopropyl)amine** involves a two-step process:

- Cyanoethylation of Ammonia: Acrylonitrile reacts with ammonia to form the intermediate N-(2-cyanoethyl)-3-aminopropionitrile.
- Catalytic Hydrogenation: The resulting dinitrile intermediate is then hydrogenated, typically in the presence of a Raney nickel catalyst, to yield **Bis(3-aminopropyl)amine**.^[5]

An alternative, though less common, route involves the continuous reaction of 1,3-propylenediamine over a heterogeneous catalyst.^{[6][7]}


Two-Step Synthesis from Acrylonitrile and Ammonia

This method is widely employed due to the ready availability and relatively low cost of the starting materials. The overall reaction scheme is as follows:

Step 1: Cyanoethylation $2 \text{CH}_2=\text{CHCN} + \text{NH}_3 \rightarrow \text{NCCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{CN}$

Step 2: Hydrogenation $\text{NCCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{CN} + 4 \text{H}_2 \rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{CH}_2\text{NH}_2$

The following diagram illustrates the chemical synthesis pathway:

[Click to download full resolution via product page](#)

Figure 1: Synthesis Pathway of **Bis(3-aminopropyl)amine**.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the industrial preparation of **Bis(3-aminopropyl)amine**.

Step 1: Synthesis of N-(2-cyanoethyl)-3-aminopropionitrile

This reaction is a Michael addition of ammonia to acrylonitrile.

- **Reactor Setup:** The reaction is typically carried out in a fixed-bed reactor packed with a molecular sieve catalyst.^[5] For laboratory-scale synthesis, a heavy-walled, pressure-rated bottle can be used.^[8]
- **Reactants and Molar Ratios:** Liquid ammonia and acrylonitrile are fed into the reactor. The molar ratio of ammonia to acrylonitrile can range from 0.8:1 to 5:1.^[5]

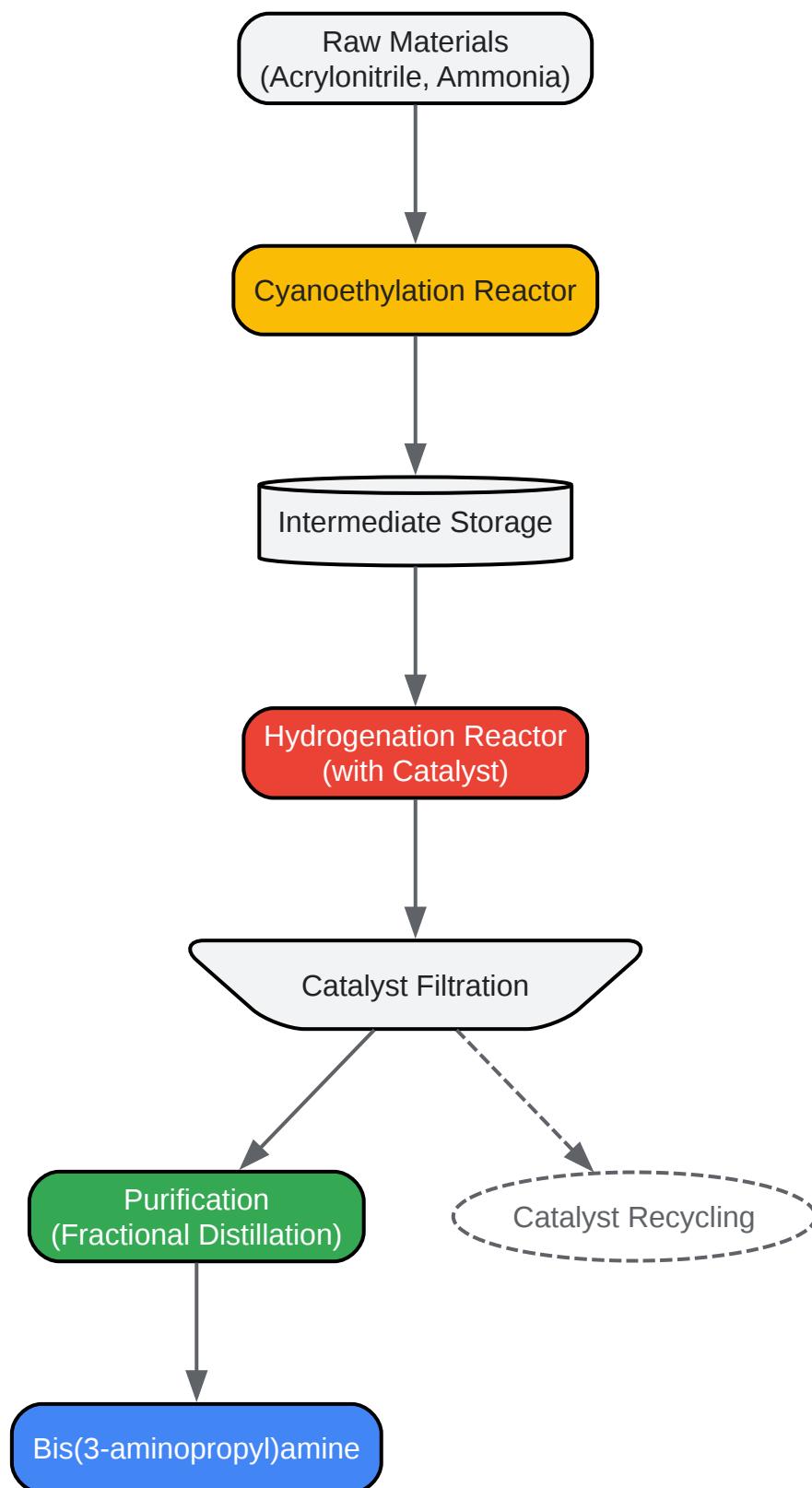
- Reaction Conditions:

- Temperature: 10-100 °C[5]
- Pressure: 1-7 MPa[5]
- Space Velocity: 0.2-1.0 h⁻¹[5]

- Procedure:

- The fixed-bed reactor is filled with a molecular sieve catalyst (e.g., 3A or 5A).[5]
- Liquid ammonia and acrylonitrile are pre-mixed or fed separately into the reactor at the specified molar ratio and flow rate.[5]
- The reaction is maintained at the desired temperature and pressure to achieve a high conversion of acrylonitrile (typically >95%).[5]
- The resulting reaction mixture, containing N-(2-cyanoethyl)-3-aminopropionitrile, can be used directly in the subsequent hydrogenation step without extensive purification.[5]

Step 2: Catalytic Hydrogenation to Bis(3-aminopropyl)amine


This step involves the reduction of the nitrile groups of the intermediate to primary amine groups.

- Reactor Setup: A high-pressure autoclave or stirred tank reactor is commonly used for this batch or semi-batch process.[9]
- Catalyst: Raney nickel is the most frequently used catalyst for this hydrogenation.[5][9][10] Cobalt-based catalysts can also be employed.
- Reaction Medium: The hydrogenation is typically carried out in a solvent such as ethanol, methanol, or isopropanol.[5][9][10] The presence of a base, like sodium hydroxide or potassium hydroxide, is often beneficial.[5][9]
- Reaction Conditions:

- Temperature: 50-100 °C[5]
- Hydrogen Pressure: 1.0-5.0 MPa[5]
- Reaction Time: 2-15 hours, depending on the specific conditions and catalyst activity.[5]
- Procedure:
 - The autoclave is charged with the solvent, Raney nickel catalyst, and a base.[9]
 - The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen.[9]
 - The reaction mixture from the cyanoethylation step is pumped into the autoclave.[9]
 - The temperature and hydrogen pressure are maintained within the specified ranges until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.[9]
 - After cooling and depressurization, the catalyst is removed by filtration.[9]
 - The crude **Bis(3-aminopropyl)amine** is then purified.

Process Workflow and Data Presentation

The overall industrial process can be visualized as a continuous or semi-continuous workflow.

[Click to download full resolution via product page](#)

Figure 2: Industrial Workflow for **Bis(3-aminopropyl)amine** Production.

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported industrial processes.

Table 1: Reaction Conditions for the Synthesis of N-(2-cyanoethyl)-3-aminopropionitrile

Parameter	Value	Reference
Reactants	Acrylonitrile, Liquid Ammonia	[5]
Catalyst	Molecular Sieves (3A or 5A)	[5]
Molar Ratio (Ammonia:Acrylonitrile)	0.8:1 to 5:1	[5]
Temperature	10 - 100 °C	[5]
Pressure	1 - 7 MPa	[5]
Acrylonitrile Conversion	> 95%	[5]

Table 2: Reaction Conditions and Yields for the Hydrogenation to **Bis(3-aminopropyl)amine**

Parameter	Example 1	Example 2	Example 3
Reference	[5]	[5]	[9]
Catalyst	Raney Nickel	Raney Nickel	Raney Nickel
Solvent	Ethanol	Ethanol	Ethanol
Base	Sodium Hydroxide	Potassium Hydroxide	Sodium Hydroxide
Temperature	80 °C	70 °C	60 - 70 °C
Hydrogen Pressure	2.0 MPa	2.0 MPa	1.5 - 2.0 MPa
Reaction Time	7 hours	12 hours	Not Specified
Overall Yield	88.7%	88.5%	89%
Purity (GC)	Not Specified	Not Specified	95.8%

Purification

The final step in the industrial production of **Bis(3-aminopropyl)amine** is purification. The primary method employed is fractional distillation under reduced pressure.[8][9] This separates the desired product from any remaining solvent, unreacted starting materials, and byproducts. The purity of the final product is typically high, often exceeding 98%.[\[3\]](#)[\[11\]](#)

Conclusion

The industrial synthesis of **Bis(3-aminopropyl)amine** is a well-established process, primarily relying on the two-step conversion of acrylonitrile and ammonia. The key to a successful and economical process lies in the optimization of reaction conditions for both the cyanoethylation and hydrogenation steps, as well as the efficient recovery and recycling of the catalyst. The methodologies outlined in this guide provide a comprehensive technical foundation for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. valveandcontrol.com [valveandcontrol.com]
- 2. Product Purification | Pilot Equipment | Process Water [waterprofessionals.com]
- 3. Bis(3-aminopropyl)amine 98 56-18-8 [sigmaaldrich.com]
- 4. nbino.com [nbino.com]
- 5. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]
- 6. US20080132725A1 - Method for Producing Bis-[(3-Dimethylamino)Propyl]Amine (Dipropylene Triamine, Dpta) - Google Patents [patents.google.com]
- 7. DE102005004854A1 - Process for the preparation of bis (3-aminopropyl) amine (dipropylenetriamine, DPTA) - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 10. TWI565686B - Preparation method of n,n'-bis(3-aminopropyl)ethylenediamine - Google Patents [patents.google.com]
- 11. scbt.com [scbt.com]
- To cite this document: BenchChem. [Industrial Preparation of Bis(3-aminopropyl)amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123863#industrial-preparation-of-bis-3-aminopropyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com